Cas no 2138304-77-3 (3,5-Dimethyl-1-benzothiophene-2-sulfonyl fluoride)

3,5-Dimethyl-1-benzothiophene-2-sulfonyl fluoride Chemical and Physical Properties
Names and Identifiers
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- EN300-727556
- 3,5-dimethyl-1-benzothiophene-2-sulfonyl fluoride
- 2138304-77-3
- 3,5-Dimethyl-1-benzothiophene-2-sulfonyl fluoride
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- Inchi: 1S/C10H9FO2S2/c1-6-3-4-9-8(5-6)7(2)10(14-9)15(11,12)13/h3-5H,1-2H3
- InChI Key: YIVCSVDEJLXUAS-UHFFFAOYSA-N
- SMILES: S1C(=C(C)C2C=C(C)C=CC1=2)S(=O)(=O)F
Computed Properties
- Exact Mass: 244.00280003g/mol
- Monoisotopic Mass: 244.00280003g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 336
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 70.8Ų
3,5-Dimethyl-1-benzothiophene-2-sulfonyl fluoride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-727556-0.25g |
3,5-dimethyl-1-benzothiophene-2-sulfonyl fluoride |
2138304-77-3 | 95.0% | 0.25g |
$657.0 | 2025-03-11 | |
Enamine | EN300-727556-1.0g |
3,5-dimethyl-1-benzothiophene-2-sulfonyl fluoride |
2138304-77-3 | 95.0% | 1.0g |
$714.0 | 2025-03-11 | |
Enamine | EN300-727556-0.05g |
3,5-dimethyl-1-benzothiophene-2-sulfonyl fluoride |
2138304-77-3 | 95.0% | 0.05g |
$600.0 | 2025-03-11 | |
Enamine | EN300-727556-2.5g |
3,5-dimethyl-1-benzothiophene-2-sulfonyl fluoride |
2138304-77-3 | 95.0% | 2.5g |
$1399.0 | 2025-03-11 | |
Enamine | EN300-727556-5.0g |
3,5-dimethyl-1-benzothiophene-2-sulfonyl fluoride |
2138304-77-3 | 95.0% | 5.0g |
$2070.0 | 2025-03-11 | |
Enamine | EN300-727556-10.0g |
3,5-dimethyl-1-benzothiophene-2-sulfonyl fluoride |
2138304-77-3 | 95.0% | 10.0g |
$3069.0 | 2025-03-11 | |
Enamine | EN300-727556-0.1g |
3,5-dimethyl-1-benzothiophene-2-sulfonyl fluoride |
2138304-77-3 | 95.0% | 0.1g |
$628.0 | 2025-03-11 | |
Enamine | EN300-727556-0.5g |
3,5-dimethyl-1-benzothiophene-2-sulfonyl fluoride |
2138304-77-3 | 95.0% | 0.5g |
$685.0 | 2025-03-11 |
3,5-Dimethyl-1-benzothiophene-2-sulfonyl fluoride Related Literature
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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Shuaimin Lu,Di Wu,Zhengxian Lv,Zilin Chen,Lu Chen,Guang Chen,Lian Xia,Jinmao You,Yongning Wu RSC Adv., 2016,6, 103169-103177
Additional information on 3,5-Dimethyl-1-benzothiophene-2-sulfonyl fluoride
3,5-Dimethyl-1-benzothiophene-2-sulfonyl Fluoride: A Comprehensive Overview
The compound 3,5-Dimethyl-1-benzothiophene-2-sulfonyl Fluoride, identified by the CAS number 2138304-77-3, is a significant molecule in the field of organic chemistry and materials science. This compound belongs to the class of sulfonyl fluorides, which are widely studied for their versatile applications in drug discovery, agrochemicals, and advanced materials. The structure of this compound features a benzothiophene ring system with methyl substituents at positions 3 and 5, and a sulfonyl fluoride group at position 2, making it a unique derivative with potential for various chemical transformations.
Recent studies have highlighted the importance of benzothiophene derivatives in medicinal chemistry due to their potential as kinase inhibitors and other therapeutic agents. The presence of the sulfonyl fluoride group in 3,5-Dimethyl-1-benzothiophene-2-sulfonyl Fluoride adds reactivity and bioavailability, making it an attractive candidate for further exploration in drug development pipelines. Researchers have also focused on optimizing the synthesis of this compound to enhance its purity and yield, employing advanced catalytic methods and green chemistry principles.
In terms of chemical synthesis, the preparation of 3,5-Dimethyl-1-benzothiophene-2-sulfonyl Fluoride involves a multi-step process that includes Friedel-Crafts alkylation and sulfonation reactions. The methyl groups at positions 3 and 5 are introduced through alkylation steps, while the sulfonyl fluoride group is added via sulfonation followed by fluorination. These steps require precise control over reaction conditions to ensure the formation of the desired product without side reactions.
The electronic properties of this compound have been studied using computational chemistry techniques such as density functional theory (DFT). These studies reveal that the benzothiophene ring system contributes significantly to the molecule's conjugation and stability, while the sulfonyl fluoride group introduces electron-withdrawing effects that can influence its reactivity in biological systems. Such insights are crucial for understanding its potential interactions with biomolecules and enzymes.
Applications of 3,5-Dimethyl-1-benzothiophene-2-sulfonyl Fluoride extend beyond medicine into materials science, where it has been explored as a precursor for advanced polymers and coatings. Its ability to undergo nucleophilic substitution reactions makes it valuable in polymer synthesis, where it can serve as a building block for creating materials with tailored properties such as high thermal stability or enhanced mechanical strength.
In environmental chemistry, researchers have investigated the degradation pathways of this compound under various conditions to assess its environmental impact. Studies indicate that under aerobic conditions, the sulfonyl fluoride group undergoes hydrolysis to form sulfonic acids, which are less hazardous to ecosystems. This information is critical for developing safe disposal methods and minimizing ecological risks associated with its use.
The toxicity profile of 3,5-Dimethyl-1-benzothiophene-2-sulfonyl Fluoride has also been a focus of recent research efforts. Acute toxicity studies in experimental models suggest that while it exhibits moderate toxicity at high doses, its acute lethal dose (LD50) is relatively high compared to other sulfonyl fluorides. Chronic exposure studies are currently underway to evaluate long-term effects on organ systems and potential genotoxicity.
In conclusion, 3,5-Dimethyl-1-benzothiophene-2-sulfonyl Fluoride represents a promising molecule with diverse applications across multiple scientific disciplines. Its unique structure and reactivity make it an attractive target for further research aimed at unlocking its full potential in drug development, materials science, and environmental chemistry.
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